

# V116517 supplier and purchasing information for research use

Author: BenchChem Technical Support Team. Date: December 2025



# V116517: A Potent TRPV1 Antagonist for Pain Research

For Research Use Only. Not for use in humans.

**V116517** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides detailed information for researchers, scientists, and drug development professionals on the procurement, handling, and application of **V116517** in preclinical pain research.

## **Supplier and Purchasing Information**

**V116517** is available from various chemical suppliers catering to the research community. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.



| Supplier           | Catalog Number | Purity        | Available<br>Quantities           |
|--------------------|----------------|---------------|-----------------------------------|
| MedchemExpress     | HY-12914       | >98%          | 50 mg, 100 mg, 250<br>mg          |
| MedKoo Biosciences | 528814         | >98%          | Custom synthesis (minimum 1 gram) |
| Probechem          | PC-61534       | Not specified | 25 mg, 50 mg                      |
| TargetMol          | T29084         | Not specified | 25 mg, 50 mg, 100 mg              |

#### Chemical and Physical Properties:

| Property          | Value                                    |  |
|-------------------|------------------------------------------|--|
| CAS Number        | 1073616-61-1[1][2]                       |  |
| Molecular Formula | C19H18ClF3N4O3                           |  |
| Molecular Weight  | 442.82 g/mol [1][2]                      |  |
| Appearance        | Solid powder[2]                          |  |
| Solubility        | Soluble in DMSO[2]                       |  |
| Storage           | Store at -20°C for long-term storage.[3] |  |

### **Mechanism of Action**

**V116517** functions as a competitive antagonist at the TRPV1 receptor. The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.

Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the propagation of a pain signal to the central nervous system. **V116517** selectively binds to the TRPV1 receptor, preventing its activation by agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.



## Signaling Pathway of TRPV1 Activation and Inhibition by V116517



Click to download full resolution via product page

**Figure 1. V116517** blocks the activation of the TRPV1 receptor by various noxious stimuli, thereby inhibiting the downstream signaling cascade responsible for pain perception.

## **Application Notes and Protocols**

**V116517** has been validated in both in vitro and in vivo models of pain. Below are detailed protocols for its use in a calcium influx assay and an inflammatory pain model.

## In Vitro Application: Calcium Influx Assay in TRPV1-Expressing CHO Cells

This assay is used to determine the potency of **V116517** in inhibiting capsaicin-induced calcium influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor.

Materials:



- V116517
- TRPV1-expressing CHO cells
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Geneticin (G418)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Capsaicin
- Hanks' Balanced Salt Solution (HBSS)
- 96-well black-walled, clear-bottom plates

#### Protocol:

- Cell Culture: Culture TRPV1-CHO cells in DMEM/F12 supplemented with 10% FBS and 400 μg/mL G418 at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 μM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the wells and add 100 μL of the loading buffer to each well.
- Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Addition: Prepare serial dilutions of **V116517** in HBSS. After the incubation period, wash the cells twice with HBSS. Add 50 μL of the **V116517** dilutions to the respective wells and incubate for 15 minutes at room temperature.



- Capsaicin Challenge: Prepare a 2X working solution of capsaicin in HBSS. Add 50 μL of the capsaicin solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC<sub>80</sub>).
- Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.
- Data Analysis: The inhibitory effect of **V116517** is calculated as the percentage reduction of the capsaicin-induced fluorescence signal. The IC<sub>50</sub> value, the concentration of **V116517** that causes 50% inhibition, can be determined by fitting the data to a four-parameter logistic equation.

Expected Results: **V116517** potently inhibits capsaicin-induced calcium influx in TRPV1-expressing CHO cells.

| Parameter                               | Value                      | Reference |
|-----------------------------------------|----------------------------|-----------|
| IC50 (Capsaicin-induced current)        | 423.2 nM (rat DRG neurons) | [1]       |
| IC <sub>50</sub> (Acid-induced current) | 180.3 nM (rat DRG neurons) | [1]       |

# In Vivo Application: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the analgesic efficacy of **V116517** in reducing thermal hyperalgesia, a hallmark of inflammatory pain.

#### Materials:

#### V116517

- Male Sprague-Dawley rats (200-250 g)
- Complete Freund's Adjuvant (CFA)



- Vehicle for V116517 (e.g., 0.5% methylcellulose in water)
- Plantar test apparatus (for measuring thermal withdrawal latency)
- 27-gauge needles and syringes

#### Protocol:

- Acclimation: Acclimate the rats to the experimental environment and handling for at least 3
  days prior to the experiment.
- Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus for both hind paws.
- Induction of Inflammation: Induce inflammation by injecting 100 μL of CFA into the plantar surface of the right hind paw. The contralateral (left) paw can serve as a control.
- Drug Administration: 24 hours after CFA injection, when thermal hyperalgesia is fully developed, administer V116517 or vehicle orally (p.o.) via gavage.
- Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
- Data Analysis: The analgesic effect of **V116517** is determined by the increase in paw withdrawal latency compared to the vehicle-treated group. The data can be expressed as the percentage of maximal possible effect (%MPE). The ED<sub>50</sub>, the dose that produces 50% of the maximal effect, can be calculated.

Expected Results: **V116517** demonstrates a dose-dependent reversal of thermal hyperalgesia in the CFA-induced inflammatory pain model in rats.[1]

| Parameter                                           | Value          | Reference |
|-----------------------------------------------------|----------------|-----------|
| ED <sub>50</sub> (reversal of thermal hyperalgesia) | 2 mg/kg (p.o.) | [1]       |

## **Experimental Workflow for In Vivo Pain Model**





Click to download full resolution via product page

**Figure 2.** Workflow for evaluating the analgesic efficacy of **V116517** in the CFA-induced inflammatory pain model in rats.

## Conclusion



**V116517** is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in pain and for the preclinical evaluation of novel analgesic compounds. The protocols provided here serve as a guide for researchers to effectively utilize **V116517** in their studies. As with any experimental work, optimization of these protocols may be necessary for specific laboratory conditions and research questions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. V116517 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [V116517 supplier and purchasing information for research use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611614#v116517-supplier-and-purchasinginformation-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com